6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone
Description
6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone is a novel compound, primarily synthesized for its potential applications in various fields like chemistry, biology, and medicine. The compound’s structure, characterized by a pyridazinone core and a triazinyl moiety, suggests a rich chemical versatility and a promising pharmacological profile.
Properties
IUPAC Name |
6-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]-2-propylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O2/c1-6-9-21-11(22)8-7-10(18-21)23-14-16-12(19(2)3)15-13(17-14)20(4)5/h7-8H,6,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPGTSNKFTYINC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC(=N1)OC2=NC(=NC(=N2)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790613 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a multi-step process. Initially, 3(2H)-pyridazinone is alkylated using a suitable alkyl halide to form 2-propyl-3(2H)-pyridazinone. This intermediate is then subjected to a nucleophilic substitution reaction with 4,6-bis(dimethylamino)-1,3,5-triazine-2-chloro to afford the final product. Industrial Production Methods: On an industrial scale, these reactions are optimized for high yield and purity. Parameters such as temperature, solvents, and reaction time are carefully controlled to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone undergoes various reactions, including oxidation, reduction, and substitution. Common Reagents and Conditions Used in These Reactions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Major Products Formed from These Reactions: Oxidation of the compound could yield pyridazinone derivatives, while reduction might lead to alcohols
Scientific Research Applications
In Chemistry, the compound serves as a building block for synthesizing more complex molecules, aiding in the development of new materials. In Biology, it acts as a molecular probe for studying cellular processes, given its structural complexity. In Medicine, preliminary studies suggest its potential as an anti-inflammatory or anti-cancer agent, thanks to its unique molecular framework. In Industry, the compound's stability and reactivity make it useful in developing advanced polymers and coatings.
Mechanism of Action
The compound exerts its effects through a multi-faceted mechanism. Its triazinyl group is known to interact with nucleic acids, potentially inhibiting enzymes or interfering with DNA replication. The pyridazinone core might modulate protein kinases, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds: Compounds like 2-ethyl-3(2H)-pyridazinone and 4,6-dimethylamino-1,3,5-triazinyl derivatives. Uniqueness: Unlike its analogs, 6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone combines the reactivity of a triazine ring with the stability of a pyridazinone core, offering a broader range of applications and a distinct pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
